![molecular formula C8H12F3NO B1491395 3-(トリフルオロメチル)-1-アザビシクロ[2.2.2]オクタン-3-オール CAS No. 1249550-18-2](/img/structure/B1491395.png)

3-(トリフルオロメチル)-1-アザビシクロ[2.2.2]オクタン-3-オール

概要

説明

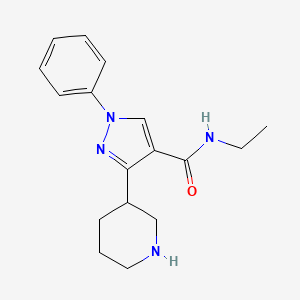

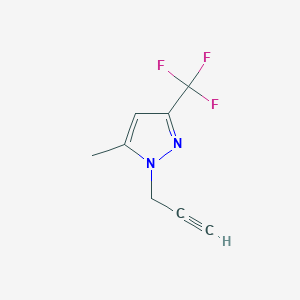

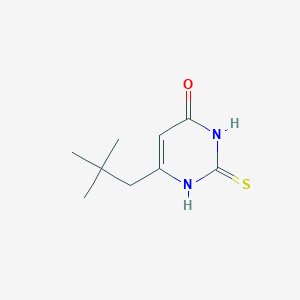

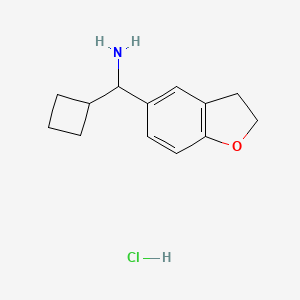

Trifluoromethyl groups (-CF3) are commonly found in many pharmaceuticals and agrochemicals due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties . Azabicyclo compounds, on the other hand, are characterized by their bicyclic structure with a nitrogen atom incorporated into the ring system. They are often used in the synthesis of various pharmaceuticals due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For trifluoromethyl-containing compounds, the -CF3 group is often attached to a carbon atom in the molecule . For azabicyclo compounds, the nitrogen atom is incorporated into a bicyclic ring system .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The chemical reactions of azabicyclo compounds can vary greatly depending on the specific structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For example, trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of a compound .科学的研究の応用

医薬品開発

トリフルオロメチル基は、医薬品化合物の生物活性と代謝安定性を高める能力があるため、多くのFDA承認薬剤において一般的なファーマコフォアです . 3-(トリフルオロメチル)-1-アザビシクロ[2.2.2]オクタン-3-オールは、特に神経疾患を標的にする新規医薬品分子の合成における前駆体または中間体として役立ちます。神経疾患では、同様の構造が広く見られます。

トロパンアルカロイドの合成

アザビシクロオクタンコアは、トロパンアルカロイドファミリーの中心に位置し、これらは幅広い生物活性を有しています . この化合物は、これらのアルカロイドの立体選択的合成に使用できます。これらのアルカロイドは、鎮痛作用や抗コリン作用など、薬理活性があるため、関心を集めています。

作用機序

Target of Action

While the specific targets of this compound are not known, azabicyclo octanes like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used in organic synthesis as weak Lewis bases . They can act as catalysts for a series of organic reactions .

Mode of Action

The mode of action of azabicyclo octanes generally involves their basic, nucleophilic, and catalytic properties . They can facilitate reactions by acting as a base, catalyst, or reagent .

Biochemical Pathways

Compounds with a trifluoromethyl group have been found in many fda-approved drugs and exhibit numerous pharmacological activities .

Pharmacokinetics

The solubility of similar compounds like dabco in various solvents has been reported .

Result of Action

Azabicyclo octanes can facilitate a variety of organic reactions, potentially leading to the synthesis of various useful compounds .

Action Environment

The action of azabicyclo octanes can be influenced by various factors, including the presence of other reagents, the solvent used, and the temperature .

実験室実験の利点と制限

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a water-soluble compound, making it easy to work with in aqueous solutions. The main limitation of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol is that it is a relatively new compound, so there is limited information available on its effects on biological systems.

将来の方向性

There are several potential future directions for 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol research. One potential direction is to further explore the effects of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol on biological systems. This could include studying the effects of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol on other G-protein coupled receptors, as well as its effects on other signaling pathways. Additionally, further research could be conducted to explore the use of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol in drug delivery systems. Finally, further research could be conducted to explore the potential use of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol in materials science applications, such as the formation of polymers.

Safety and Hazards

特性

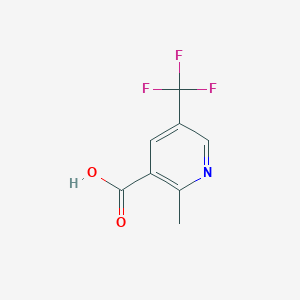

IUPAC Name |

3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-12-3-1-6(7)2-4-12/h6,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRKNKYWGDJSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)

![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)